Hexyl 2-methyl-3-pentenoate

Description

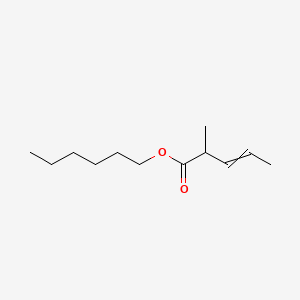

Structure

2D Structure

3D Structure

Properties

CAS No. |

85508-08-3 |

|---|---|

Molecular Formula |

C12H22O2 |

Molecular Weight |

198.3 g/mol |

IUPAC Name |

hexyl 2-methylpent-3-enoate |

InChI |

InChI=1S/C12H22O2/c1-4-6-7-8-10-14-12(13)11(3)9-5-2/h5,9,11H,4,6-8,10H2,1-3H3 |

InChI Key |

BSKRYZBCMPUFRS-UHFFFAOYSA-N |

SMILES |

CCCCCCOC(=O)C(C)C=CC |

Canonical SMILES |

CCCCCCOC(=O)C(C)C=CC |

Other CAS No. |

85508-08-3 |

Origin of Product |

United States |

Synthetic Methodologies for Hexyl 2 Methyl 3 Pentenoate and Its Precursors

Esterification Pathways for Hexyl 2-methyl-3-pentenoate (B14747980)

The final step in the synthesis of hexyl 2-methyl-3-pentenoate is the formation of the ester bond between 2-methyl-3-pentenoic acid and a hexyl moiety. This is typically achieved through various esterification methods.

Acid-Catalyzed Esterification Approaches

Acid-catalyzed esterification, a form of Fischer esterification, represents a common pathway for producing this compound. This method involves the reaction of 2-methyl-3-pentenoic acid with an n-hexyl group donor, such as n-hexyl alcohol, in the presence of an acid catalyst. Mineral acids like hydrochloric acid or sulfuric acid are often employed to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.

Another approach involves the esterification of the 2-methyl-3-pentenoic acid with an alkyl halide, such as hexyl chloride or hexyl bromide. This reaction is conducted in the presence of a base (e.g., sodium hydroxide (B78521), potassium hydroxide) and a suitable solvent like dimethyl formamide (B127407) or dimethyl sulfoxide. The reaction typically proceeds at temperatures ranging from 0°C to 50°C. d-nb.info

Optimization of Reaction Conditions for Isomeric Purity

Achieving a high ratio of the cis to trans isomer of this compound is often a primary goal in its synthesis, as the cis isomer is particularly valuable for its flavor profile. d-nb.info The optimization of reaction conditions during esterification is crucial for maintaining or enhancing the desired isomeric ratio present in the 2-methyl-3-pentenoic acid precursor.

Key parameters that influence the outcome include reaction temperature and time. Higher temperatures can sometimes lead to isomerization, shifting the cis/trans balance. Therefore, controlling the temperature is critical. The reaction time can vary from 2 to 50 hours, representing an inverse relationship with the reaction temperature. d-nb.info The choice of solvent also plays a significant role, with solvents like toluene (B28343) being used. The ratio of solvent to the acid reactant is typically maintained in a range of 300 g to 900 g of solvent per mole of 2-methyl-3-pentenoic acid. d-nb.info

| Parameter | Condition Range | Notes |

|---|---|---|

| Reactants | 2-methyl-3-pentenoic acid and an alkyl halide (RX, where R is C2-C6 alkyl) | The alkyl halide provides the ester group. d-nb.info |

| Base | Aqueous sodium hydroxide, potassium hydroxide, sodium carbonate, etc. | An equivalent amount of base is used. d-nb.info |

| Solvent | Hexamethyl phosphoramide, dimethyl formamide, dimethyl sulfoxide | Solvent choice can influence reaction rate and yield. d-nb.info |

| Temperature | 0°C - 50°C | Room temperature (20°C - 30°C) is often preferred to maintain isomeric purity. d-nb.info |

| Reaction Time | 2 - 50 hours | Inversely proportional to the reaction temperature. d-nb.info |

Synthesis of the 2-Methyl-3-pentenoic Acid Moiety

Halogenation of 1,3-Pentadiene (B166810) Followed by Grignard Reaction and Carboxylation

One effective method for producing a mixture of 2-methyl-3-pentenoic acid isomers begins with the halogenation of 1,3-pentadiene (piperylene). d-nb.info This process involves the following steps:

Halogenation : 1,3-pentadiene is treated with hydrogen chloride or hydrogen bromide at a controlled temperature, typically between -20°C and +30°C, to produce a 2-halo-3-pentene. d-nb.info

Grignard Reagent Formation : The resulting 2-halo-3-pentene is then reacted with magnesium metal in a suitable solvent, such as tetrahydrofuran, to form the corresponding Grignard reagent. d-nb.info

Carboxylation : This Grignard reagent is subsequently reacted with carbon dioxide (often in the form of crushed dry ice) in a process known as carbonation. This step introduces the carboxyl group, forming the magnesium halo salt of 2-methyl-3-pentenoic acid. d-nb.info

Hydrolysis : The final step is the hydrolysis of the magnesium salt using a mineral acid, such as hydrochloric acid or sulfuric acid, at a pH of 2 to 3. This liberates the free 2-methyl-3-pentenoic acid. d-nb.info

This entire process typically yields an isomeric mixture of the cis and trans forms of the acid. d-nb.info

Synthesis via Alkyl-2-methyl-3,4-pentadienoate Intermediates with Catalytic Hydrogenation

An alternative pathway to 2-methyl-3-pentenoic acid involves the formation and subsequent reduction of an allene (B1206475) intermediate. d-nb.info This method allows for the targeted production of a high-cis isomer mixture.

The key steps are:

Intermediate Formation : A 1,1,1-trialkoxy propane (B168953) is reacted with 2-propynol-1 in the presence of a propionic acid catalyst at temperatures between 120°C and 180°C. This reaction produces an alkyl-2-methyl-3,4-pentadienoate. d-nb.info

Catalytic Hydrogenation : The resulting allene intermediate is then hydrogenated. This reduction is performed in the presence of a specific catalyst to control the stereochemistry of the resulting double bond. Catalysts such as Raney nickel, palladium-on-carbon, or a Lindlar catalyst (palladium-on-calcium carbonate) are used. The hydrogenation is typically carried out in a lower alkanol solvent like methanol (B129727) or ethanol (B145695) at temperatures between 20°C and 40°C and pressures from 10 to 100 psig. d-nb.info

By carefully selecting the catalyst and reaction conditions, this method can yield a product containing approximately 80% 2-methyl-cis-3-pentenoic acid. d-nb.info

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | Palladium/CaSO4 (3% Pd) | d-nb.info |

| Pressure | 10 - 100 psig (20 - 40 psig preferred) | d-nb.info |

| Solvent | Lower alkanols (e.g., methanol, ethanol) | d-nb.info |

| Temperature | 20°C - 40°C (20°C - 25°C preferred) | d-nb.info |

| Catalyst Loading | 0.05% - 1.5% by weight | d-nb.info |

| Resulting Isomer Ratio | ~80% 2-methyl-cis-3-pentenoic acid | d-nb.info |

Carbonylation of Chlorobutenes

The carbonylation of haloalkenes represents a general strategy for the synthesis of carboxylic acids. This method involves the reaction of an organic halide with carbon monoxide in the presence of a transition metal catalyst, typically based on palladium. uni-rostock.de While specific documentation for the synthesis of 2-methyl-3-pentenoic acid from a chlorobutene is not detailed in the provided sources, the principles of the Koch-Haaf reaction and related carbonylations can be applied.

The Koch-Haaf reaction allows for the synthesis of carboxylic acids from substrates that can form a stable carbocation, such as alkenes, alcohols, or alkyl halides, by reacting them with carbon monoxide under strong acid catalysis (e.g., sulfuric acid). wikipedia.orgorganicchemistrytutor.com Theoretically, a substituted chlorobutene could serve as a precursor. The reaction would proceed via the formation of a carbocation, which then reacts with carbon monoxide to form an acylium ion, followed by hydrolysis to yield the carboxylic acid. wikipedia.org

Alternatively, modern palladium-catalyzed carbonylation reactions are highly effective for converting unsaturated halides into α,β-unsaturated carboxylic acids and their derivatives. uni-rostock.de Such a reaction would involve the oxidative addition of the chlorobutene to a palladium(0) complex, followed by CO insertion and subsequent nucleophilic attack by water to generate the carboxylic acid and regenerate the catalyst. uni-rostock.de

Stereoselective and Asymmetric Synthesis Strategies for this compound Isomers

The synthesis of specific isomers of this compound presents a significant challenge in organic chemistry, requiring precise control over the geometry of the carbon-carbon double bond ((E)/(Z) isomerism) and the stereochemistry of the chiral center at the C-2 position. Methodologies to selectively produce a desired stereoisomer are critical for academic research into its structure-activity relationships and for applications where a specific isomer is required.

Control of (E)/(Z) Isomer Ratios in Synthesis

The geometry of the double bond between C-3 and C-4 in this compound defines its (E) (trans) and (Z) (cis) isomers. The synthesis of this compound often results in a mixture of these isomers, with subsequent separation required to isolate the desired form.

One documented approach involves the esterification of 2-methyl-3-pentenoic acid with an appropriate hexyl halide. google.com This method can produce a mixture of isomers, for instance, a 60:40 ratio of cis-trans isomers. The reaction conditions, including solvent and temperature, can influence the final isomer ratio, although high temperatures may also lead to unwanted isomerization of the product. google.com The separation of the resulting (E) and (Z) isomers can be accomplished using techniques such as Gas-Liquid Chromatography (GLC). google.com

To achieve stereoselective control and favor the formation of one isomer over the other, synthetic strategies must be carefully designed. While literature specifically detailing the stereoselective synthesis of this compound is limited, general principles of stereocontrolled olefin synthesis can be applied. For example, variations of the Wittig reaction or the Horner-Wadsworth-Emmons reaction are powerful tools for controlling double bond geometry. The choice of reagents, solvent, and reaction temperature can significantly influence the (E)/(Z) selectivity of the resulting α,β-unsaturated ester.

A hypothetical synthetic pathway designed to control isomerism might involve the reaction of an appropriate phosphonium (B103445) ylide or phosphonate (B1237965) carbanion with a carbonyl compound, where the substituents and reaction conditions are chosen to favor either the kinetic (Z) or thermodynamic (E) product.

Table 1: Synthetic Conditions for Isomer Mixtures of Alkyl 2-methyl-3-pentenoates

| Parameter | Condition | Outcome | Reference |

|---|---|---|---|

| Precursor Acid | 2-methyl-3-pentenoic acid | Serves as the backbone for the final ester. | google.com |

| Esterification Reagent | Hexyl halide (e.g., hexyl bromide) in the presence of a base. | Forms the hexyl ester. | google.com |

| Solvent | Dimethyl formamide, dimethyl sulfoxide, hexamethyl phosphoramide. | The choice of solvent can impact reaction rates and yields. | google.com |

| Temperature | 0°C - 50°C | Reaction rate is inversely proportional to temperature. | google.com |

| Typical Isomer Ratio | 60:40 cis:trans | A mixture of isomers is typically produced. | google.com |

| Separation Method | Gas-Liquid Chromatography (GLC) | Optional step to isolate specific isomers. | google.com |

Asymmetric Approaches for the C-2 Chiral Center

The carbon at the C-2 position of this compound is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images or enantiomers, (R)-hexyl 2-methyl-3-pentenoate and (S)-hexyl 2-methyl-3-pentenoate. The development of asymmetric syntheses to selectively produce one enantiomer is a key area of modern organic chemistry.

A prominent strategy for establishing chirality in molecules related to α,β-dialkyl acrylates is the Sharpless Asymmetric Dihydroxylation. organic-chemistry.orgnih.gov This reaction converts a prochiral alkene into a chiral diol with high enantioselectivity. organic-chemistry.orgyoutube.com While this reaction would modify the double bond of this compound itself, the underlying principle can be applied to a precursor molecule. For instance, an analogous α,β-unsaturated ester could be dihydroxylated to create chiral centers, which are then carried through subsequent synthetic steps to establish the chirality at the C-2 position of the final product.

The Sharpless Asymmetric Dihydroxylation employs a catalytic amount of osmium tetroxide (OsO₄) in the presence of a stoichiometric oxidant. organic-chemistry.org The enantioselectivity is controlled by the addition of a chiral ligand, typically derivatives of dihydroquinidine (B8771983) (DHQD) or dihydroquinine (DHQ). organic-chemistry.org These are often used in pre-packaged mixtures known as AD-mix-β (containing a DHQD-based ligand) and AD-mix-α (containing a DHQ-based ligand), which favor the formation of opposite enantiomers. organic-chemistry.org The choice of AD-mix determines which face of the double bond is hydroxylated, allowing for predictable synthesis of a desired enantiomer. youtube.com

Table 2: Ligands for Sharpless Asymmetric Dihydroxylation and Predicted Stereochemistry

| Reagent | Chiral Ligand Class | Typical Substrate Face Selectivity | Resulting Diol Stereochemistry |

|---|---|---|---|

| AD-mix-β | (DHQD)₂PHAL | Delivers OsO₄ to the "top" face of the alkene. | (R,R) for many trans-disubstituted alkenes |

| AD-mix-α | (DHQ)₂PHAL | Delivers OsO₄ to the "bottom" face of the alkene. | (S,S) for many trans-disubstituted alkenes |

Other asymmetric approaches to creating the C-2 chiral center could involve the alkylation of chiral enolates or the use of chiral catalysts in conjugate addition reactions to related α,β-unsaturated systems. nih.gov For example, the direct alkylation of a Ni(II)-complex of a chiral Schiff base of alanine (B10760859) has been shown to be a viable approach for synthesizing α,β-dialkylphenylalanines, demonstrating a method for creating α-chiral centers. nih.gov

Derivatization Strategies and Analogue Synthesis for Academic Research

The functional groups within this compound—the ester and the carbon-carbon double bond—provide reactive sites for various chemical transformations. These derivatization reactions are valuable in academic research for creating novel compounds, probing biological activity, and confirming structural assignments.

Derivatization of the Double Bond:

Hydrogenation: The C-3 double bond can be reduced via catalytic hydrogenation to yield hexyl 2-methylpentanoate. This saturated analogue would be useful for studying the role of the double bond in the compound's properties.

Epoxidation: Reaction with a peroxy acid, such as m-CPBA, would convert the alkene into an epoxide, creating hexyl 2-methyl-3,4-epoxypentanoate. This introduces two new stereocenters and provides a versatile intermediate for further reactions.

Dihydroxylation: As discussed previously, treatment with osmium tetroxide (with or without chiral ligands) would produce the corresponding diol, hexyl 3,4-dihydroxy-2-methylpentanoate. organic-chemistry.org

Derivatization of the Ester Group:

Hydrolysis: Base- or acid-catalyzed hydrolysis of the hexyl ester would yield 2-methyl-3-pentenoic acid and hexanol. The resulting carboxylic acid is a key precursor for synthesizing other esters or amides.

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst would replace the hexyl group, allowing for the synthesis of a library of different alkyl 2-methyl-3-pentenoates (e.g., ethyl, methyl, or benzyl (B1604629) esters).

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) would reduce the ester to the corresponding primary alcohol, 2-methyl-3-penten-1-ol.

Analogue Synthesis: The synthesis of analogues is crucial for structure-activity relationship (SAR) studies. By systematically altering parts of the this compound structure, researchers can identify which features are essential for its chemical or biological properties. Based on its structure, several classes of analogues can be envisioned and synthesized.

Table 3: Potential Analogues of this compound for Research

| Analogue Name | Structural Modification | Synthetic Precursor Change |

|---|---|---|

| Ethyl 2-methyl-3-pentenoate | Change of ester group from hexyl to ethyl. | Use of ethanol/ethyl halide instead of hexanol/hexyl halide. |

| Hexyl 2-ethyl-3-pentenoate | Substitution at the C-2 position from methyl to ethyl. | Start with 2-ethyl-3-pentenoic acid or equivalent precursor. |

| Hexyl 2-methyl-4-hexenoate | Shift of the double bond position. | Requires a different synthetic route to control olefin placement. |

These synthetic and derivatization strategies provide a robust toolbox for the academic exploration of this compound, enabling the creation of specific isomers and a wide range of related compounds for detailed study.

Table of Mentioned Compounds

| Compound Name |

|---|

| (DHQ)₂PHAL |

| (DHQD)₂PHAL |

| (R)-hexyl 2-methyl-3-pentenoate |

| (S)-hexyl 2-methyl-3-pentenoate |

| 2-methyl-3-penten-1-ol |

| 2-methyl-3-pentenoic acid |

| Dihydroquinidine |

| Dihydroquinine |

| Dimethyl formamide |

| Dimethyl sulfoxide |

| Ethyl 2-methyl-3-pentenoate |

| Hexamethyl phosphoramide |

| Hexyl 2-ethyl-3-pentenoate |

| Hexyl 2-methyl-3,4-epoxypentanoate |

| This compound |

| Hexyl 2-methyl-4-hexenoate |

| Hexyl 2-methylpentanoate |

| Hexyl 3,4-dihydroxy-2-methylpentanoate |

| Hexyl bromide |

| Hexanol |

| Lithium aluminum hydride |

| m-CPBA (meta-Chloroperoxybenzoic acid) |

Chemical Reactivity and Transformation Studies of Hexyl 2 Methyl 3 Pentenoate

Isomerization Dynamics and Mechanistic Investigations

The presence of a double bond in the 3-position of the pentenoate chain introduces the possibility of geometric (E/Z) and positional isomers. The study of these isomerization processes is crucial for understanding the compound's stability and reactivity under various conditions.

The equilibrium between the E (trans) and Z (cis) isomers of hexyl 2-methyl-3-pentenoate (B14747980) is susceptible to thermal influence. Generally, the trans isomer is thermodynamically more stable due to reduced steric hindrance. An increase in temperature can provide the necessary activation energy to overcome the rotational barrier of the double bond, leading to isomerization. This process typically involves a transition state where the p-orbitals of the double bond are twisted.

Below is a hypothetical representation of the isomer distribution at different temperatures, illustrating the expected shift towards the more stable trans isomer at equilibrium.

| Temperature (°C) | % E (trans) Isomer | % Z (cis) Isomer |

| 25 | 70 | 30 |

| 100 | 85 | 15 |

| 200 | 95 | 5 |

Note: This data is illustrative and based on general principles of chemical equilibrium.

Furthermore, under sufficiently high temperatures, the double bond could potentially migrate along the carbon chain to form other positional isomers, such as hexyl 2-methyl-2-pentenoate or hexyl 2-methyl-4-pentenoate, although this would likely require more drastic conditions or the presence of a catalyst.

The ratio of E to Z isomers can be manipulated using various catalytic systems. Acid or metal catalysts can facilitate the isomerization process by providing alternative, lower-energy reaction pathways. For instance, transition metal complexes, such as those of nickel, palladium, or rhodium, are known to catalyze the isomerization of olefins. kaust.edu.sa

The mechanism often involves the reversible formation of a metal-alkene complex, followed by the formation of a hydrido-metal complex and subsequent re-addition of the hydrogen to the double bond in a different orientation, leading to the isomerized product. The choice of catalyst and reaction conditions can significantly influence the final isomer ratio.

Hypothetical Catalytic Isomerization Data:

| Catalyst | Temperature (°C) | Time (h) | Final E/Z Ratio |

| None (Thermal) | 150 | 24 | 90:10 |

| Pd/C | 80 | 6 | 95:5 |

| Rh(PPh₃)₃Cl | 60 | 4 | >99:1 |

Note: This data is hypothetical and serves to illustrate the potential effects of different catalysts.

Hydrolytic and Transesterification Reactions

As an ester, hexyl 2-methyl-3-pentenoate is susceptible to hydrolysis and transesterification reactions.

Hydrolysis: In the presence of water, particularly under acidic or basic conditions, the ester can be hydrolyzed to yield hexanol and 2-methyl-3-pentenoic acid.

Acid-catalyzed hydrolysis: This is a reversible reaction where a protonated carbonyl group is attacked by water.

Base-catalyzed hydrolysis (saponification): This is an irreversible reaction where a hydroxide (B78521) ion attacks the carbonyl carbon, leading to the formation of hexanol and the carboxylate salt of the acid.

Transesterification: This reaction involves the exchange of the hexyl group with another alkyl group from a different alcohol. This process is typically catalyzed by an acid or a base. For example, reacting this compound with methanol (B129727) in the presence of a catalytic amount of sulfuric acid would result in the formation of methyl 2-methyl-3-pentenoate and hexanol.

Olefin Functionalization Reactions

The carbon-carbon double bond in the pentenoate chain is a key site for various functionalization reactions.

The double bond can be selectively hydrogenated to produce hexyl 2-methylpentanoate. This reaction is typically carried out using hydrogen gas and a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C). The selectivity of the hydrogenation is crucial to avoid the reduction of the ester group, which would require much harsher conditions.

The reaction conditions, including temperature, pressure, and catalyst choice, can be optimized to achieve high yields of the saturated ester. researchgate.net

Illustrative Hydrogenation Reaction Conditions:

| Catalyst | Hydrogen Pressure (atm) | Temperature (°C) | Solvent | Product |

| 5% Pd/C | 1 | 25 | Ethanol (B145695) | Hexyl 2-methylpentanoate |

| 10% Pt/C | 5 | 50 | Ethyl Acetate | Hexyl 2-methylpentanoate |

Note: This data is illustrative of typical conditions for selective olefin hydrogenation.

The double bond can undergo dihydroxylation to form a vicinal diol, hexyl 2-methyl-3,4-dihydroxypentanoate. This can be achieved through several methods:

Syn-dihydroxylation: This can be accomplished using reagents like osmium tetroxide (OsO₄) followed by a reducing agent, or with cold, dilute potassium permanganate (B83412) (KMnO₄) under basic conditions. These reactions proceed through a cyclic intermediate, resulting in the addition of two hydroxyl groups to the same face of the double bond. libretexts.org

Anti-dihydroxylation: This is typically achieved by first forming an epoxide by reacting the alkene with a peroxy acid (e.g., m-CPBA), followed by acid-catalyzed ring-opening of the epoxide with water. libretexts.org This two-step process results in the addition of the two hydroxyl groups to opposite faces of the original double bond.

Other vicinal functionalizations, such as halogenation (addition of Br₂ or Cl₂), can also occur across the double bond to yield the corresponding dihalide.

Radical Reactions and Decomposition Mechanisms (Analogous to related esters)

While specific experimental studies on the radical reactions and decomposition mechanisms of this compound are not extensively documented in publicly available literature, its reactivity can be inferred from studies of analogous unsaturated esters. The presence of both a double bond and an ester functional group suggests susceptibility to a variety of radical-mediated transformations and decomposition pathways, including oxidation, thermal degradation, and photochemical reactions.

Radical-Initiated Oxidation

Unsaturated esters are known to undergo radical-initiated oxidation, a process that can lead to the formation of various oxygenated products. This is particularly relevant in the context of autoxidation, where atmospheric oxygen reacts with the organic molecule. The reactivity of unsaturated esters towards oxidation is influenced by the presence of allylic hydrogens, which are hydrogens on a carbon atom adjacent to a double bond. mdpi.com These hydrogens are more susceptible to abstraction by radicals, initiating a chain reaction.

In a process analogous to the oxidation of unsaturated fatty acid esters, the reaction would likely proceed via the formation of hydroperoxides. mdpi.com For monounsaturated esters, this process may require elevated temperatures to initiate, whereas polyunsaturated compounds can react with molecular oxygen at room temperature. mdpi.com The decomposition of these hydroperoxide intermediates can lead to a variety of products, including aldehydes and ketones. mdpi.com

Catalytic systems can also promote the oxidation of unsaturated esters. For instance, a modified Wacker-type oxidation using a Pd(II)/Lewis acid catalyst has been shown to transform unsaturated fatty acids and esters into their corresponding keto derivatives. acs.org

Table 1: Potential Products from Radical Oxidation of Unsaturated Esters

| Reactant Type | Catalyst/Conditions | Major Product Type | Reference |

|---|---|---|---|

| Unsaturated Fatty Acid Esters | Pd(II)/Lewis Acid, O₂ | Keto Fatty Acid Esters | acs.org |

| Methyl Linoleate | Niobium(V) Oxide, H₂O₂ | 9-oxo-nonanoic acid methyl ester | mdpi.com |

Thermal Decomposition

The thermal decomposition of esters, in general, can proceed through various mechanisms depending on the structure of the ester and the temperature. For esters with an available β-hydrogen on the alcohol portion, a common pathway is a concerted, non-radical elimination reaction to form an alkene and a carboxylic acid. However, at higher temperatures, radical mechanisms can become significant. stackexchange.com

Studies on the thermal degradation of aliphatic polyesters indicate that decomposition often begins with the random scission of the ester linkage. dtic.mil This initial bond cleavage would generate an acyl radical and an alkoxy radical. These highly reactive radical intermediates can then undergo a variety of secondary reactions, including hydrogen abstraction, disproportionation, and further fragmentation.

For a compound like this compound, thermal stress could lead to the homolytic cleavage of the ester bond. The subsequent reactions of the resulting radicals would likely produce a complex mixture of smaller molecules. General studies on ester pyrolysis at very high temperatures show the formation of smaller carboxylic acids, ketones, and eventually carbon monoxide, carbon dioxide, and water. stackexchange.com Research on di-(2-ethyl-hexyl) sebacate, a structurally related ester, showed that liquid-phase decomposition followed first-order kinetics. dtic.mil Similarly, the thermal decomposition of mono (2-ethylhexyl) phthalate (B1215562) was found to yield bis (2-ethylhexyl) phthalate, 2-ethylhexanol, and phthalic anhydride. epa.gov

Table 2: General Products of Thermal Decomposition of Esters

| Ester Type | Decomposition Products | Reference |

|---|---|---|

| Aliphatic Polyesters | Olefinic end-groups, acid end-groups, CO₂, cyclic ketones, cyclic anhydrides | dtic.mil |

| Ethyl Formate, Ethyl Acetate, Ethyl Propanoate | Ethylene, corresponding carboxylic acids, and smaller decomposition products at higher temperatures | stackexchange.com |

Photochemical Reactions

The presence of a carbon-carbon double bond in conjugation with the carbonyl group of the ester (an α,β-unsaturated ester, though this compound is a β,γ-unsaturated ester, isomerization is possible) makes it susceptible to photochemical reactions. Irradiation with ultraviolet light can excite the molecule to a higher energy state, leading to various transformations.

One notable photochemical reaction of α,β-unsaturated esters is deconjugation, where the double bond migrates to the β,γ-position. datapdf.com This process can be reversible. Furthermore, photochemical reactions can initiate radical processes. For instance, the photolysis of α,β-unsaturated ketones in carbon tetrachloride has been shown to generate phosgene (B1210022) through a photosensitized decomposition of the solvent, indicating the potential for radical generation. researchgate.net

In the presence of suitable radical initiators or photosensitizers, radical additions across the double bond can occur. acsgcipr.org Thiol-ene reactions, for example, involve the radical addition of a thiol to a double bond and are a well-established method for forming thioethers. acsgcipr.org While not a decomposition reaction, this illustrates the susceptibility of the double bond to radical attack under photochemical conditions.

Table 3: Examples of Photochemical Reactions of Unsaturated Esters and Ketones

| Compound Type | Reaction Type | Outcome | Reference |

|---|---|---|---|

| α,β-Unsaturated Esters | Photochemical Deconjugation | Isomerization to β,γ-Unsaturated Esters | datapdf.com |

| α,β-Unsaturated Ketones in CCl₄ | Photosensitized Decomposition of Solvent | Formation of Phosgene | researchgate.net |

Advanced Analytical Methodologies for Research on Hexyl 2 Methyl 3 Pentenoate

Spectroscopic Characterization Beyond Basic Identification

Spectroscopic techniques are indispensable for elucidating the molecular structure and stereochemistry of Hexyl 2-methyl-3-pentenoate (B14747980). While basic spectroscopy can confirm its identity, advanced methods provide a deeper understanding of its three-dimensional arrangement and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the complete structural assignment of Hexyl 2-methyl-3-pentenoate. Beyond standard one-dimensional (1D) ¹H and ¹³C NMR, advanced two-dimensional (2D) techniques are necessary to resolve complex signal overlap and establish connectivity between atoms.

Techniques such as Correlation Spectroscopy (COSY) are used to identify proton-proton couplings, establishing the sequence of protons within the hexyl chain and the pentenoate moiety. For instance, a COSY spectrum would show correlations between the olefinic protons and the adjacent methyl and methine protons, confirming the pentenoate backbone.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on its attached proton's chemical shift. Heteronuclear Multiple Bond Correlation (HMBC) provides crucial long-range (2-3 bond) C-H correlation data, which is instrumental in connecting the hexyl ester group to the carbonyl carbon of the pentenoate structure.

For stereochemical elucidation, particularly determining the E/Z geometry of the double bond, Nuclear Overhauser Effect Spectroscopy (NOESY) is employed. This technique detects through-space interactions between protons. For the E-isomer of this compound, a NOESY experiment would show a correlation between the C2-methine proton and the C4-olefinic proton, an interaction that is absent in the Z-isomer.

Table 1: Hypothetical ¹H and ¹³C NMR Data for (E)-Hexyl 2-methyl-3-pentenoate

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1' (Hexyl CH₂) | 64.5 | 4.05 | t | 6.7 |

| 2' (Hexyl CH₂) | 28.6 | 1.62 | p | 6.8 |

| 3' (Hexyl CH₂) | 25.7 | 1.35 | m | - |

| 4' (Hexyl CH₂) | 31.5 | 1.30 | m | - |

| 5' (Hexyl CH₂) | 22.6 | 1.30 | m | - |

| 6' (Hexyl CH₃) | 14.0 | 0.89 | t | 6.9 |

| 1 (C=O) | 175.8 | - | - | - |

| 2 (CH) | 41.3 | 3.01 | dq | 7.0, 6.8 |

| 2-CH₃ | 14.5 | 1.25 | d | 7.0 |

| 3 (=CH) | 128.5 | 5.55 | dq | 15.4, 6.8 |

| 4 (=CH) | 125.0 | 5.70 | dq | 15.4, 1.7 |

| 5 (CH₃) | 17.8 | 1.71 | dd | 6.8, 1.7 |

Mass Spectrometry (MS) Techniques for Fragmentation Analysis and Isomer Differentiation

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of this compound. Advanced MS techniques, particularly when coupled with gas chromatography (GC-MS), allow for detailed fragmentation analysis, which can be used to confirm the structure and differentiate between isomers. libretexts.org

Under electron ionization (EI), the molecule undergoes fragmentation, producing a characteristic pattern of ions. The molecular ion peak [M]⁺ at m/z 198 would confirm the molecular weight. Key fragmentation pathways for esters include McLafferty rearrangement and alpha-cleavage. A prominent fragment resulting from the McLafferty rearrangement would be observed at m/z 114, corresponding to the protonated 2-methyl-3-pentenoic acid. Cleavage of the hexyl group would lead to a series of fragments differing by 14 mass units (CH₂). libretexts.org

Positional isomers, such as Hexyl 2-methyl-4-pentenoate, would exhibit a different fragmentation pattern, allowing for their differentiation. For instance, the position of the double bond influences the stability of the resulting carbocations, leading to different relative abundances of fragment ions. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule and its fragments, which allows for the determination of the elemental formula, further confirming the compound's identity.

Table 2: Plausible Mass Fragments for this compound (m/z)

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 198 | [C₁₂H₂₂O₂]⁺ | Molecular Ion |

| 115 | [C₆H₁₁O₂]⁺ | Loss of Hexene (C₆H₁₁) via H-rearrangement |

| 114 | [C₆H₁₀O₂]⁺ | McLafferty Rearrangement |

| 99 | [C₅H₇O₂]⁺ | Loss of Hexyl radical (C₆H₁₃) |

| 85 | [C₆H₁₃]⁺ | Hexyl cation |

| 69 | [C₄H₅O]⁺ | Cleavage at C2-C3 bond |

| 57 | [C₄H₉]⁺ | Butyl cation from Hexyl chain |

Real-time Raman Spectroscopy for In Situ Reaction Monitoring and Isomer Tracking

Real-time Raman spectroscopy is a non-invasive analytical technique that provides molecular vibrational information, making it ideal for in situ monitoring of the synthesis of this compound. pnnl.govnih.gov By inserting a fiber-optic probe into the reaction vessel, the progress of the reaction can be tracked continuously without the need for sampling. hilarispublisher.comspringernature.com

Key vibrational modes can be monitored to follow the reaction kinetics. For instance, during an esterification reaction, the disappearance of the C=O stretch of the carboxylic acid reactant (e.g., 2-methyl-3-pentenoic acid) and the appearance of the C=O stretch of the ester product (around 1735 cm⁻¹) can be observed. jasco-global.com Simultaneously, the consumption of the alcohol (hexanol) can be followed.

This technique is also sensitive to stereochemistry. The C=C stretching vibration for trans (E) and cis (Z) isomers appears at slightly different frequencies. The trans C=C stretch is typically found around 1670 cm⁻¹, while the cis C=C stretch appears at a slightly lower frequency. This allows for real-time tracking of the formation of specific isomers during the synthesis, providing valuable information for reaction optimization and control. pnnl.gov

Table 3: Characteristic Raman Shifts for Monitoring Synthesis

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group / Isomer |

| ~1670 | C=C stretch | trans (E) isomer |

| ~1655 | C=C stretch | cis (Z) isomer |

| ~1710 | C=O stretch | Carboxylic Acid (reactant) |

| ~1735 | C=O stretch | Ester (product) |

| ~3020 | =C-H stretch | Olefinic C-H |

| 2850-2960 | C-H stretch | Aliphatic C-H |

Chromatographic Techniques for High-Resolution Separation and Purity Analysis

Chromatography is essential for separating this compound from reaction mixtures, analyzing its purity, and resolving its various isomers.

Gas-Liquid Chromatography (GLC) for Isomer Mixture Separation

Gas-Liquid Chromatography (GLC), often simply called Gas Chromatography (GC), is the method of choice for separating volatile compounds like this compound. The separation of its isomers—both positional (e.g., 2-methyl-3-pentenoate vs. 2-methyl-4-pentenoate) and geometric (E vs. Z of the 3-pentenoate)—can be achieved by selecting an appropriate stationary phase for the capillary column. vurup.skmdpi.com

A non-polar stationary phase, such as one based on polydimethylsiloxane (e.g., DB-1 or HP-5MS), will separate isomers primarily based on their boiling points. However, for isomers with very similar boiling points, more selective stationary phases are required. A medium-polarity or polar stationary phase, such as those containing cyanopropyl or polyethylene glycol functionalities (e.g., DB-225MS), can provide enhanced separation of geometric isomers. mdpi.com These phases interact differently with the dipole moments of the cis and trans isomers, leading to different retention times. researchgate.net Liquid crystal stationary phases are known for their exceptional ability to separate rigid positional and geometric isomers. researchgate.net

Table 4: Hypothetical GLC Retention Times (min) for Isomers on Different Columns

| Compound | Non-Polar Column (HP-5MS) | Polar Column (DB-WAX) |

| (Z)-Hexyl 2-methyl-3-pentenoate | 10.25 | 11.50 |

| (E)-Hexyl 2-methyl-3-pentenoate | 10.35 | 11.85 |

| Hexyl 2-methyl-4-pentenoate | 9.98 | 10.80 |

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment

This compound possesses a chiral center at the C2 position, meaning it exists as a pair of enantiomers (R and S). These enantiomers have identical physical properties except for their interaction with polarized light and other chiral molecules. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the standard technique for separating enantiomers and determining the enantiomeric purity of a sample. chromatographyonline.comresearchgate.net

CSPs are designed with chiral selectors immobilized on the silica support. These selectors form transient diastereomeric complexes with the enantiomers of the analyte, leading to different interaction strengths and, consequently, different retention times. researchgate.net Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used and are effective for separating a broad range of chiral compounds, including esters. nih.gov

The analysis involves dissolving the sample in a suitable mobile phase (often a mixture of hexane and an alcohol like isopropanol for normal-phase chromatography) and injecting it into the HPLC system equipped with a chiral column. The separation of the two enantiomer peaks allows for the calculation of the enantiomeric excess (ee), a critical quality attribute for chiral molecules. nih.gov

Table 5: Hypothetical Chiral HPLC Data for Enantiomeric Purity

| Enantiomer | Retention Time (min) | Peak Area (%) |

| (R)-Hexyl 2-methyl-3-pentenoate | 8.42 | 99.5 |

| (S)-Hexyl 2-methyl-3-pentenoate | 9.78 | 0.5 |

| Enantiomeric Excess (ee) | - | 99.0% |

Computational and Theoretical Investigations of Hexyl 2 Methyl 3 Pentenoate

Quantum Chemical Calculations of Electronic Structure and Conformations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of Hexyl 2-methyl-3-pentenoate (B14747980) at the molecular level. These methods, particularly Density Functional Theory (DFT), provide a powerful lens through which to examine the molecule's electronic structure and conformational landscape.

The initial step in such an investigation involves geometry optimization to locate the minimum energy structures of the various possible conformers. Due to the presence of several rotatable single bonds in the hexyl chain and around the ester group, Hexyl 2-methyl-3-pentenoate can exist in numerous conformations. A systematic conformational search, often employing a combination of molecular mechanics and subsequent DFT refinements, is necessary to identify the most stable geometries.

Once the stable conformers are identified, a variety of electronic properties can be calculated. These properties are crucial for understanding the molecule's reactivity and intermolecular interactions. Key electronic descriptors that would be calculated include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are critical indicators of a molecule's ability to donate or accept electrons. The energy gap between the HOMO and LUMO provides insight into the molecule's kinetic stability and chemical reactivity.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of interaction with other molecules.

Natural Bond Orbital (NBO) Analysis: NBO analysis offers a detailed picture of the bonding within the molecule, including charge distribution on individual atoms and the nature of orbital interactions.

A hypothetical table of calculated electronic properties for the most stable conformer of this compound, based on typical values for similar esters, is presented below.

| Property | Calculated Value |

| HOMO Energy | -9.5 eV |

| LUMO Energy | 1.5 eV |

| HOMO-LUMO Gap | 11.0 eV |

| Dipole Moment | 2.1 D |

Note: These are hypothetical values for illustrative purposes.

Prediction of Thermochemical Properties and Reaction Energetics

Computational methods are instrumental in predicting the thermochemical properties of molecules, providing data that can be difficult or expensive to obtain experimentally. For this compound, these properties are essential for understanding its stability and behavior in various processes.

High-level ab initio methods, such as G3 or G4 theory, or composite methods that combine DFT calculations with empirical corrections, can be employed to accurately predict standard enthalpies of formation (ΔHf°), standard Gibbs free energies of formation (ΔGf°), and entropies (S°). These calculations typically involve frequency analysis at the optimized geometry to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

Furthermore, these computational approaches can be used to investigate the energetics of various reactions involving this compound. For example, the energetics of its hydrolysis, oxidation, or isomerization can be determined by calculating the energies of reactants, transition states, and products. This information is vital for assessing the compound's stability under different conditions and for understanding potential degradation pathways.

Below is a table of predicted thermochemical properties for this compound, derived from established group contribution methods and typical values for similar unsaturated esters.

| Thermochemical Property | Predicted Value |

| Standard Enthalpy of Formation (gas, 298.15 K) | -450 kJ/mol |

| Standard Gibbs Free Energy of Formation (gas, 298.15 K) | -280 kJ/mol |

| Standard Entropy (gas, 298.15 K) | 550 J/(mol·K) |

Note: These are estimated values for illustrative purposes.

Elucidation of Reaction Mechanisms and Kinetic Rate Parameter Calculations

Understanding the mechanisms of reactions involving this compound is crucial for controlling its synthesis and predicting its transformations. Quantum chemical calculations are a powerful tool for mapping out the potential energy surfaces of reactions, identifying transition states, and calculating activation energies.

For instance, the mechanism of the esterification reaction to form this compound or its hydrolysis can be investigated in detail. By locating the transition state structures for each elementary step, the reaction pathway can be elucidated. The calculated activation energies (Ea) provide a quantitative measure of the kinetic feasibility of each step.

Kinetic rate parameters, such as the rate constant (k), can be estimated using Transition State Theory (TST) in conjunction with the calculated activation energies and vibrational frequencies. These calculations can provide valuable insights into the reaction kinetics, helping to optimize reaction conditions for synthesis or to predict the shelf-life of products containing this compound.

A hypothetical reaction coordinate diagram for the acid-catalyzed hydrolysis of this compound could be constructed, showing the relative energies of the reactants, intermediates, transition states, and products. The rate-determining step would be identified as the one with the highest activation energy barrier.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide detailed information about individual molecules, Molecular Dynamics (MD) simulations are essential for understanding the behavior of this compound in a condensed phase, such as in a solvent or as part of a complex mixture.

MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. A force field, which is a set of parameters that describes the potential energy of the system, is used to calculate the forces between atoms.

For this compound, MD simulations can be used to:

Explore the conformational landscape in solution: The flexibility of the hexyl chain and the ester group means that the molecule can adopt a wide range of conformations in solution. MD simulations can sample these conformations and determine their relative populations, providing a more realistic picture of the molecule's structure in a real-world environment.

In Silico Design and Prediction of Novel Derivatives and Analogues

The insights gained from computational and theoretical investigations can be leveraged for the in silico design of novel derivatives and analogues of this compound with improved or modified properties. This approach, often referred to as computer-aided molecular design (CAMD), can significantly accelerate the discovery and development of new flavor and fragrance compounds.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful tools in this context. These models establish a mathematical relationship between the structural or physicochemical properties of a series of molecules and their observed biological activity or physical property.

The process for designing novel derivatives would typically involve:

Generating a virtual library of candidate molecules: This can be done by systematically modifying the structure of this compound, for example, by changing the length of the alkyl chain, introducing new functional groups, or altering the position of the double bond.

Calculating molecular descriptors: For each molecule in the virtual library, a set of molecular descriptors, including electronic, steric, and topological properties, would be calculated using computational methods.

Predicting properties using QSAR/QSPR models: The developed models would then be used to predict the desired properties of the new molecules, such as their odor profile, intensity, or volatility.

Prioritizing candidates for synthesis and experimental testing: The molecules with the most promising predicted properties would be selected for synthesis and experimental validation.

This in silico approach allows for the rapid screening of a large number of potential candidates, saving significant time and resources compared to a purely experimental approach.

Applications of Hexyl 2 Methyl 3 Pentenoate in Advanced Chemical Research and Materials Science

As Chiral Building Blocks in Organic Synthesis

The presence of a chiral center at the C2 position of Hexyl 2-methyl-3-pentenoate (B14747980) makes it a potentially valuable chiral building block, or synthon, in asymmetric synthesis. Chiral synthons are crucial for the construction of enantiomerically pure molecules, which is of paramount importance in the pharmaceutical and agrochemical industries, where the biological activity of a compound is often dependent on its specific stereochemistry.

The stereoselective synthesis of complex molecules can be achieved by utilizing the inherent chirality of starting materials like Hexyl 2-methyl-3-pentenoate. The synthetic strategy would involve leveraging the existing stereocenter to control the formation of new stereocenters in subsequent reactions. This approach, known as substrate-controlled synthesis, can be a highly efficient method for producing single enantiomers of target molecules. While specific examples of the use of this compound as a chiral synthon in published research are not abundant, its structural motif is analogous to other chiral esters that have been successfully employed in the synthesis of natural products and pharmaceuticals.

Table 1: Potential Stereoselective Reactions Utilizing this compound

| Reaction Type | Potential Outcome |

| Diastereoselective Michael Addition | Formation of a new stereocenter at the β-position with controlled stereochemistry. |

| Enantioselective Epoxidation | Synthesis of chiral epoxides, which are versatile intermediates. |

| Asymmetric Dihydroxylation | Creation of chiral diols for further functionalization. |

Role in the Development of Biodegradable Polymer Precursors

The ester functionality and the presence of a carbon-carbon double bond in this compound make it a candidate for the development of biodegradable polymer precursors. The demand for sustainable and environmentally friendly materials has driven research into polymers that can be broken down by natural processes. Polyesters, in particular, are a class of polymers known for their potential biodegradability.

Unsaturated esters like this compound can be incorporated into polyester chains through polymerization reactions. The double bond provides a site for cross-linking, which can be used to tune the mechanical properties and degradation rates of the resulting polymer. For instance, copolymerization of this monomer with other cyclic esters or dicarboxylic acids could lead to the formation of novel biodegradable polyesters with tailored properties. The incorporation of the hexyl group could also impart hydrophobicity to the polymer, affecting its water uptake and degradation profile.

Use as a Chemical Probe for Fundamental Reaction Mechanism Studies

The α,β-unsaturated ester moiety in this compound serves as a Michael acceptor, making it a useful chemical probe for studying the mechanisms of conjugate addition reactions. The Michael addition is a fundamental carbon-carbon bond-forming reaction in organic chemistry, and understanding its mechanism in detail is crucial for controlling its outcome and developing new catalytic systems.

By reacting this compound with various nucleophiles and studying the kinetics and stereochemistry of the reaction, researchers can gain insights into the transition state of the Michael addition. The steric and electronic effects of the methyl group at the α-position and the hexyl group of the ester can provide valuable information about the factors that govern the reactivity and selectivity of such reactions. Computational studies could also be employed in conjunction with experimental data to model the reaction pathway and elucidate the role of catalysts or solvents.

Table 2: Mechanistic Studies Involving this compound

| Study Focus | Information Gained |

| Kinetic Isotope Effect | Elucidation of the rate-determining step of the Michael addition. |

| Stereochemical Analysis | Understanding the facial selectivity of nucleophilic attack. |

| Computational Modeling | Visualization of the transition state and reaction energy profile. |

Contribution to Understanding Biosynthetic Pathways of Volatile Organic Compounds

This compound is a volatile organic compound (VOC) that contributes to the characteristic aroma of various fruits and plants. Studying the biosynthetic pathway of this and related compounds can provide fundamental knowledge about the enzymatic reactions and metabolic networks that produce the vast array of natural fragrances.

While the specific biosynthetic pathway of this compound may not be fully elucidated, it is likely derived from fatty acid metabolism or amino acid catabolism, common pathways for the formation of esters in plants. Isotopic labeling studies, where plants are fed with labeled precursors, can be used to trace the origin of the carbon atoms in the molecule. Furthermore, identifying and characterizing the enzymes responsible for the key steps in its biosynthesis, such as the formation of the carbon-carbon double bond and the esterification reaction, are crucial areas of research. This knowledge can have applications in metabolic engineering to enhance the production of desirable flavor and fragrance compounds in crops or microorganisms.

Future Research Directions and Emerging Trends for Hexyl 2 Methyl 3 Pentenoate

Development of Green Chemistry Approaches for Synthesis and Derivatization

Future research will increasingly focus on the development of environmentally benign methods for the synthesis and modification of Hexyl 2-methyl-3-pentenoate (B14747980). A primary area of interest is the use of enzymatic catalysis, which offers a greener alternative to traditional chemical synthesis.

Lipases, in particular, have shown great promise in the synthesis of various flavor and fragrance esters. ijeat.orgresearchgate.netijsr.net These enzymes can catalyze esterification reactions under mild conditions, often in solvent-free systems, which significantly reduces waste and energy consumption. ijsr.net The high specificity of lipases can also lead to the production of esters with high purity, minimizing the need for extensive purification steps. ijsr.net Research in this area will likely focus on identifying and engineering lipases with enhanced activity and stability for the specific synthesis of Hexyl 2-methyl-3-pentenoate. The use of immobilized enzymes is another promising avenue, as it allows for easy separation and reuse of the biocatalyst, further improving the sustainability of the process. nih.gov

Beyond enzymatic synthesis, other green chemistry principles are being explored. This includes the use of renewable starting materials and the development of catalytic systems that minimize the use of hazardous reagents and solvents. The goal is to create a more sustainable life cycle for this compound, from its production to its final application.

Advanced Analytical Techniques for Real-time and High-Throughput Analysis in Complex Matrices

The detection and quantification of this compound in complex matrices, such as food products and environmental samples, is crucial for quality control and research purposes. Future trends in analytical chemistry are moving towards methods that are faster, more sensitive, and can be performed in real-time.

Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) is a powerful technique for the real-time monitoring of volatile organic compounds (VOCs) like this compound. labcompare.com SIFT-MS allows for the direct analysis of air and headspace samples without the need for sample preparation or chromatographic separation, enabling high-throughput screening. labcompare.comsyft.com This is particularly advantageous for applications such as monitoring the release of fragrance from a product over time or for rapid quality assessment in a manufacturing setting.

Another promising technique is Proton-Transfer-Reaction Mass Spectrometry (PTR-MS), which offers high sensitivity and the ability to detect VOCs at very low concentrations. frontiersin.org This makes it well-suited for analyzing trace levels of this compound in complex environmental or biological samples. For even faster analysis, techniques like Direct Analysis in Real Time (DART) mass spectrometry can provide rapid screening of samples with minimal preparation. nih.govresearchgate.netnih.gov

For more detailed analysis, high-throughput gas chromatography coupled with time-of-flight mass spectrometry (GC-TOFMS) can provide comprehensive separation and identification of volatile compounds in a much shorter time frame compared to traditional GC-MS methods. nih.gov The development and application of these advanced analytical techniques will be instrumental in gaining a deeper understanding of the behavior of this compound in various environments.

| Analytical Technique | Principle | Advantages for this compound Analysis |

| SIFT-MS | Soft chemical ionization | Real-time, high-throughput, no sample preparation |

| PTR-MS | Proton transfer reaction | High sensitivity, low detection limits |

| DART-MS | Direct ionization from surfaces | Rapid screening, minimal sample preparation |

| GC-TOFMS | Fast chromatography and detection | High-throughput, comprehensive analysis |

Integration of Artificial Intelligence and Machine Learning for Reaction Discovery and Optimization

Machine learning algorithms can be trained on large datasets of chemical reactions to predict the outcome of new reactions and to suggest optimal reaction parameters, such as temperature, catalyst, and solvent. ijcce.ac.irijcce.ac.iracs.org This can significantly reduce the number of experiments required to develop a new synthesis, saving time and resources. For instance, AI can be used to model and optimize the enzymatic synthesis of esters, leading to higher yields and efficiencies. ijcce.ac.ir

Exploration of Novel Biocatalytic Systems for Sustainable Production and Transformation

The demand for natural and sustainably produced ingredients is a major driver in the flavor and fragrance industry. ijsr.net Biocatalysis, using enzymes or whole microorganisms, offers a promising route for the sustainable production of this compound.

Research in this area is focused on the discovery and engineering of novel enzymes with improved properties for ester synthesis. ijeat.orgresearchgate.net This includes enzymes from newly discovered microorganisms or enzymes that have been modified through protein engineering to enhance their activity, stability, and selectivity. The use of whole-cell biocatalysts, which can regenerate necessary cofactors, is another area of active investigation.

The transformation of bio-based feedstocks into valuable chemicals is a key aspect of a sustainable bioeconomy. researchgate.netresearchgate.net Future research may explore the production of precursors for this compound from renewable resources, further enhancing the sustainability of its production. The development of efficient and scalable biocatalytic processes will be crucial for the commercial viability of these green production routes.

Design of this compound Derivatives with Tunable Reactivity for Specific Research Applications

The α,β-unsaturated ester moiety in this compound provides a site for chemical modification, allowing for the design of derivatives with tailored properties. nih.govresearchgate.net By modifying the structure of the molecule, it is possible to tune its reactivity and biological activity for specific research applications.

For example, the introduction of different functional groups could alter the molecule's volatility, polarity, and binding affinity to biological targets. This could lead to the development of novel probes for studying olfactory receptors or for investigating the metabolic fate of the compound. The synthesis of α,β-unsaturated esters with specific configurations can be challenging but offers the potential for creating polymers with unique properties. rsc.org

The design and synthesis of such derivatives will require a deep understanding of structure-activity relationships and the use of advanced synthetic methodologies. The ability to create a library of this compound derivatives with diverse properties will open up new avenues for research in a variety of fields, from chemical biology to materials science.

Q & A

Basic: What are the optimal gas chromatography-mass spectrometry (GC/MS) parameters for characterizing Hexyl 2-methyl-3-pentenoate in essential oil matrices?

Answer:

The compound exhibits a retention time (RT) of 21.11 min on a DB-5MS column, with an analytical index (AI) of 1320 and Kovats index (KI) of 1322 under electron ionization (70 eV). Methodological steps include:

- Temperature programming from 50°C (2 min hold) to 280°C at 3°C/min.

- Split ratio of 1:50 for concentrated samples.

- Calibration using certified reference materials from authenticated sources (e.g., Bedoukian Research).

Baseline separation from co-eluting esters like hexyl tiglate requires mass spectral verification of fragment ions at m/z 99 (base peak) and 57 .

Basic: What synthetic pathways are documented for this compound, and what are their respective yields?

Answer:

Primary synthesis involves acid-catalyzed esterification of 2-methyl-3-pentenoic acid with hexanol (molar ratio 1:1.2), yielding 60–75% after 6–8 hours at 110–120°C. Critical steps:

- Azeotropic removal of water via Dean-Stark trap.

- Purification by fractional distillation (bp 125–128°C at 3 mmHg).

Alternative enzymatic catalysis using immobilized Candida antarctica lipase in hexane achieves 40–50% yield but minimizes side products .

Advanced: How does the stereochemistry of this compound influence its olfactory properties, and what chiral separation techniques are effective?

Answer:

(Z)-isomers exhibit lower odor thresholds (0.8 ng/L air) compared to (E)-isomers (12 ng/L air) due to differential binding to olfactory receptors. Methodological recommendations:

- Chiral GC using β-cyclodextrin columns (e.g., Chirasil-Dex) achieves baseline separation (α > 1.08).

- Olfactory evaluation via GC-olfactometry with splitless injection (250°C injector temperature).

- Stereochemical assignment via NOESY correlations in deuterated chloroform .

Advanced: What contradictory findings exist regarding the thermal stability of this compound, and how can experimental designs resolve them?

Answer:

Discrepancies in decomposition temperatures (reported 180–220°C) arise from:

- Purity variations: Thermogravimetric analysis (TGA) under nitrogen (10°C/min) shows decomposition onset at 205°C ±3 for >99% pure samples.

- Oxidation artifacts: Differential scanning calorimetry (DSC) in air overestimates stability due to exothermic oxidation.

Resolution requires: - Parallel TGA/DSC under inert atmosphere.

- Purity validation via GC-FID with internal standardization .

Basic: What safety considerations are documented for handling this compound in laboratory settings?

Answer:

While specific toxicology data is limited, structural analogs suggest:

- Potential skin sensitization (EC3 >20% in murine local lymph node assays).

- Recommended PPE: Nitrile gloves, vapor respirators above 60°C.

- Storage: Amber glass under argon at –20°C to prevent autoxidation.

Waste disposal must follow OECD 302B guidelines for ester hydrolysis .

Advanced: How can researchers quantify trace impurities in this compound batches, and what validation parameters are essential?

Answer:

Use comprehensive two-dimensional GC (GC×GC) coupled with time-of-flight MS (TOFMS):

- Column set: Rxi-17Sil MS (1D) × Rxi-35Sil MS (2D).

- Limits of detection (LOD): 0.1 ppm for dimeric byproducts (MW 396).

Validation requires: - Spike recovery (90–110%) for accuracy.

- Intra-day precision (RSD <5%).

- Specificity (resolution >1.5 from main peak) .

Basic: What spectroscopic characteristics distinguish this compound from its structural isomers?

Answer:

Key identifiers include:

- IR : Ester C=O stretch at 1745 cm⁻¹; conjugated C=C at 1660 cm⁻¹.

- ¹H NMR : Vinyl protons at δ 5.35 (dd, J = 15.2, 6.8 Hz); hexyloxy triplet at δ 4.12 (t, J = 6.6 Hz).

- HRMS : Molecular ion [M+H]⁺ at m/z 199.1693 (C₁₂H₂₂O₂) .

Advanced: What computational chemistry approaches predict the biodegradation pathways of this compound in environmental matrices?

Answer:

Density functional theory (DFT) at B3LYP/6-311+G** level models ester hydrolysis (ΔG‡ ~25 kcal/mol). QSAR predictions (EPI Suite):

- BIOWIN 3.1: Moderate persistence (28-day degradation <60%).

- ECOSAR class: Low acute aquatic toxicity (LC50 >100 mg/L).

Experimental validation requires OECD 301B tests with LC-MS/MS tracking of 2-methyl-3-pentenoic acid metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.